molecular formula C10H22N2 B3187723 [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine CAS No. 166168-13-4

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine

Cat. No.: B3187723
CAS No.: 166168-13-4
M. Wt: 170.3 g/mol
InChI Key: FPVLWAAVKMZUJN-UHFFFAOYSA-N
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Description

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. This compound is characterized by a cyclohexyl ring substituted with a dimethylaminomethyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine typically involves the reaction of cyclohexyl derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving cellular signaling and neurotransmitter pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with a cyclohexyl group.

    Dimethylamine: A secondary amine with two methyl groups.

    Methanamine: A primary amine with a single methyl group.

Uniqueness

[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-[(dimethylamino)methyl]cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVLWAAVKMZUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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